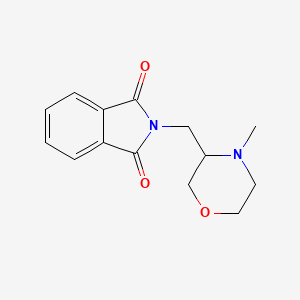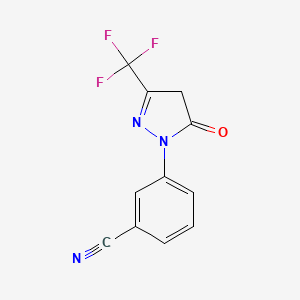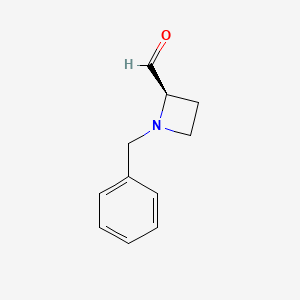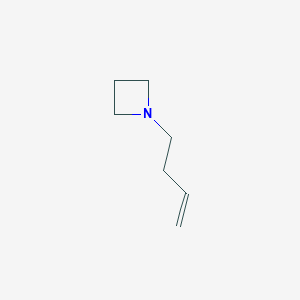![molecular formula C20H26N8O B12275640 4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12275640.png)
4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-méthyl-2-(4-{6-méthyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine est un composé organique complexe comportant plusieurs structures hétérocycliques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[6-méthyl-2-(4-{6-méthyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend les étapes suivantes :
Formation du noyau pyrrolo[3,2-d]pyrimidine : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Fixation du cycle pipérazine : Cette étape implique souvent des réactions de substitution nucléophile.
Formation du dérivé morpholine final : Ceci est généralement réalisé par des réactions de substitution ou de couplage supplémentaires.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de méthodes de criblage à haut débit pour identifier les catalyseurs et les conditions réactionnelles les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
4-[6-méthyl-2-(4-{6-méthyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les propriétés électroniques du composé, modifiant potentiellement son activité biologique.
Réduction : Cela peut servir à modifier des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent être utilisées pour introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : Tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Solvants : Les solvants courants comprennent le diméthylsulfoxyde (DMSO), l’acétonitrile et le méthanol.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou aryles.
Applications de recherche scientifique
4-[6-méthyl-2-(4-{6-méthyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Médecine : Étudié comme agent thérapeutique potentiel, en particulier dans le traitement du cancer en raison de ses propriétés inhibitrices des kinases.
Applications De Recherche Scientifique
4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly in the treatment of cancer due to its kinase inhibitory properties.
Mécanisme D'action
Le mécanisme d’action du 4-[6-méthyl-2-(4-{6-méthyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases. En inhibant ces enzymes, le composé peut interférer avec les voies de signalisation qui sont cruciales pour la prolifération et la survie cellulaires, ce qui en fait un candidat prometteur pour la thérapie du cancer .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrrolopyrazine : Ces composés comportent également un cycle pyrrole et présentent diverses activités biologiques, notamment l’inhibition des kinases.
Dérivés de la pyrazolo[3,4-d]pyrimidine : Connus pour leur activité inhibitrice de la CDK2, ces composés présentent des similitudes structurales et des fonctions biologiques avec le 4-[6-méthyl-2-(4-{6-méthyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine.
Unicité
Ce qui distingue le 4-[6-méthyl-2-(4-{6-méthyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine est sa combinaison unique de structures hétérocycliques, ce qui peut conférer une spécificité et une puissance accrues en tant qu’inhibiteur des kinases. Cela en fait un candidat particulièrement attrayant pour des recherches et un développement supplémentaires en chimie médicinale.
Propriétés
Formule moléculaire |
C20H26N8O |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-[6-methyl-2-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H26N8O/c1-14-11-16-18(23-14)19(22-13-21-16)27-3-5-28(6-4-27)20-24-15(2)12-17(25-20)26-7-9-29-10-8-26/h11-13,23H,3-10H2,1-2H3 |
Clé InChI |
CXGRNWQNHJIHBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC(=CC(=N4)N5CCOCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide](/img/structure/B12275557.png)
![2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275560.png)

![4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12275568.png)
![3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12275581.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275610.png)



![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)

![11-(4-Butoxyphenyl)-5-{[(2,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12275651.png)
